- Piperidinyl pyrrolidinyl methanone compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Cas no 96567-93-0 (1-Benzyl-3-methylpyrrolidin-3-ol)
96567-93-0 structure
Product Name:1-Benzyl-3-methylpyrrolidin-3-ol
Numéro CAS:96567-93-0
Le MF:C12H17NO
Mégawatts:191.269483327866
MDL:MFCD11100985
CID:797012
PubChem ID:18629648
Update Time:2024-10-25
1-Benzyl-3-methylpyrrolidin-3-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Benzyl-3-methylpyrrolidin-3-ol
- 1-Benyl-3-methylpyrrolidin-3-ol
- 3-Pyrrolidinol, 3-methyl-1-(phenylmethyl)-
- 3-Methyl-1-(phenylmethyl)-3-pyrrolidinol (ACI)
- 1-Benzyl-3-hydroxy-3-methylpyrrolidine
- racemic 3-methyl-1-(phenylmethyl)-3-pyrrolidinol
- CS-0055108
- AKOS006306890
- EN300-98665
- SSWHTEXLCLEUBQ-UHFFFAOYSA-N
- DB-013790
- (+/-)1-benzyl-3-methylpyrrolidin-3-ol
- 1-benzyl-3-methyl-pyrrolidin-3-ol
- AB92133
- SY097841
- Benzyl-3-methyl-pyrrolidin-3-ol
- DTXSID70595291
- 1-Benzyl-3-Methylpyrrolidine-3-ol
- MFCD11100985
- WDA56793
- SCHEMBL951796
- 96567-93-0
-
- MDL: MFCD11100985
- Piscine à noyau: 1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
- La clé Inchi: SSWHTEXLCLEUBQ-UHFFFAOYSA-N
- Sourire: OC1(CCN(CC2C=CC=CC=2)C1)C
Propriétés calculées
- Qualité précise: 191.13100
- Masse isotopique unique: 191.131014166g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 2
- Complexité: 189
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.5
- Surface topologique des pôles: 23.5Ų
Propriétés expérimentales
- Le PSA: 23.47000
- Le LogP: 1.58120
1-Benzyl-3-methylpyrrolidin-3-ol Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-Benzyl-3-methylpyrrolidin-3-ol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005141-1g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 1g |
$336.96 | 2023-08-31 | |
| Alichem | A109005141-5g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 5g |
$896.88 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P178577-1g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 97% | 1g |
¥362.90 | 2023-09-01 | |
| Chemenu | CM198061-5g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 5g |
$830 | 2021-08-05 | |
| TRC | B535293-50mg |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B535293-100mg |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B535293-500mg |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 220935-10g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 10g |
£236.00 | 2022-03-01 | |
| Fluorochem | 220935-25g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 25g |
£405.00 | 2022-03-01 | |
| abcr | AB460992-100g |
1-Benzyl-3-methylpyrrolidin-3-ol, 95%; . |
96567-93-0 | 95% | 100g |
€1336.70 | 2025-04-14 |
1-Benzyl-3-methylpyrrolidin-3-ol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 2 min, -70 °C; -70 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Triazolopyridine compounds as PIM kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 0 °C
Référence
- Pharmacophore modal-based design and synthesis of new structure small molecule CCR2 inhibitors, Huaxue Xuebao, 2015, 73(7), 679-684
Méthode de production 4
Conditions de réaction
Référence
- Preparation of substituted pyrazole derivatives for use as CCR-2 and CCR-5 receptor antagonists, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 3 h, -20 °C; -20 °C → 0 °C
Référence
- Preparation of 1-(hetero)aryl-3-amino-pyrrolidine derivatives as mGluR3 receptor antagonists, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- On the Ritter reaction of cyclic hydroxyamines: synthesis of conformationally-restricted reduced amide dipeptide isosteres, Tetrahedron Letters, 1996, 37(8), 1297-300
Méthode de production 7
Conditions de réaction
Référence
- 1,8-Naphthyridine derivatives, European Patent Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 2 min, -70 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Acylpiperidine compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 3 h, -20 °C
Référence
- 1,4-Dihydropyridine-3,5-dicarboxylate derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK), Journal of Medicinal Chemistry, 2017, 60(18), 7835-7849
Méthode de production 11
Conditions de réaction
1.1 Solvents: Diethyl ether , Toluene , Tetrahydrofuran ; 1.5 h, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- [(Pyrimidinylhydrazino)-3-oxopropyl]hydroxyformamide derivatives as bacterial peptide deformylase inhibitors and preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 40 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 5 min, -70 °C; -70 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of adamantylpyrrolidinecarboxylate derivatives and analogs for use as 11-beta-hydroxysteroid dehydrogenase 1 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
Référence
- Preparation of quinolinecarboxyamide derivatives for use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
1-Benzyl-3-methylpyrrolidin-3-ol Raw materials
1-Benzyl-3-methylpyrrolidin-3-ol Preparation Products
1-Benzyl-3-methylpyrrolidin-3-ol Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:96567-93-0)1-Benzyl-3-methylpyrrolidin-3-ol
Numéro de commande:A845612
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:06
Prix ($):669.0
Courriel:sales@amadischem.com
1-Benzyl-3-methylpyrrolidin-3-ol Littérature connexe
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
96567-93-0 (1-Benzyl-3-methylpyrrolidin-3-ol) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96567-93-0)1-Benzyl-3-methylpyrrolidin-3-ol
Pureté:99%
Quantité:100g
Prix ($):669.0